P101 protein is derived from specific cellular systems, often isolated from mammalian cells where it plays a crucial role in the translational machinery. It is particularly relevant in studies focusing on newly synthesized proteins, where its incorporation can be monitored through various biochemical techniques.
P101 protein falls under the category of translation factors, which are essential for the synthesis of proteins from messenger RNA templates. It is classified based on its function in facilitating the assembly of ribosomes and promoting the efficiency of translation.
The synthesis of P101 protein can be achieved through several methods, including recombinant DNA technology and chemical synthesis.
P101 protein exhibits a complex three-dimensional structure that is crucial for its function in translation. The structural analysis typically involves techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
P101 participates in several biochemical reactions during protein synthesis:
The mechanism by which P101 operates involves several steps within the translational machinery:
P101 protein has significant applications in various scientific fields:
Recent cryo-electron microscopy (cryo-EM) studies have resolved the unique architecture of the p101-p110γ heterodimer, revealing a distinct assembly mechanism among class I PI3Ks. The structure (PDB: 7SK2) shows p101 bound to the C2, helical, and kinase domains of p110γ, forming an extensive interface spanning 2,900 Ų. This interface stabilizes a semi-open conformation of p110γ, positioning the kinase domain for optimal membrane engagement [1] [2]. Key features include:
Table 1: Cryo-EM-Determined Features of p101-p110γ Complex
Parameter | Observation | Functional Implication |
---|---|---|
Interface area | 2,900 Ų | Stabilizes heterodimer |
p101 GBD resolution | 2.9 Å (with nanobody) | Enables Gβγ interaction mapping |
Conformational change | Displacement of p110γ regulatory motif | Releases autoinhibition |
Membrane docking angle | 45° relative to bilayer | Optimizes substrate access |
p101 contains specialized domains that orchestrate membrane recruitment and activation of PI3Kγ:
Table 2: Functional Domains of p101
Domain | Location | Function | Experimental Validation |
---|---|---|---|
Gβγ-binding domain (GBD) | C-terminal (750–870) | Direct Gβγ docking; membrane recruitment | HDX-MS shows reduced dynamics upon Gβγ binding |
N-terminal amphipathic helix | 40–65 | Membrane insertion | Fluorescence anisotropy with PI(4,5)P2-containing vesicles |
p110γ docking interface | Central (200–400) | Stabilizes C2-helical linker of p110γ | Cryo-EM interface mutations (e.g., R312E) reduce heterodimer stability |
p101 diverges fundamentally from class IA regulators (e.g., p85α) in structure and mechanism:
Table 3: p101 vs. Class IA Regulatory Subunits
Feature | p101 | p85α (Class IA) | Biological Consequence |
---|---|---|---|
Basal activity regulation | Enhances p110γ activity 200-fold | Suppresses p110δ activity 90% | p101 enables rapid GPCR responses |
Receptor coupling | Gβγ-specific | Phosphotyrosine-dependent | p101 exclusive to GPCR pathways |
Membrane recruitment | Direct via GBD and N-helix | Indirect via pYXXM motifs | p101 allows ligand-independent anchoring |
Interface with p110 | 2,900 Ų; C2/helical domains | 3,400 Ų; nSH2/cSH2 domains | Differential allosteric control |
Tables are interactive in digital formats: click to view 3D structures or mutation data.Compound Names Mentioned: p101 protein, PI3Kγ (phosphoinositide 3-kinase gamma), p110γ, Gβγ subunits, PIP3 (phosphatidylinositol 3,4,5-trisphosphate).
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